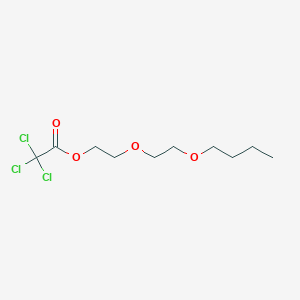![molecular formula C28H34ClN3O9S2 B14755719 butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KFA-1982 is a novel and potent small molecule drug that functions as a factor Xa inhibitor. It was initially developed by Kissei Pharmaceutical Co., Ltd. and is primarily investigated for its potential use in treating cardiovascular diseases, particularly thrombosis and venous thrombosis .
Preparation Methods
The synthesis of KFA-1982 involves the design and creation of 3-amidinophenylsulfonamide derivatives using an amidoxime prodrug strategy. This approach focuses on improving systemic clearance and bioavailability. The synthetic route includes the incorporation of a carboxymethoxy group to enhance systemic clearance, followed by the conversion of the amidoxime to a prodrug . The industrial production methods for KFA-1982 are not extensively detailed in the available literature, but the compound is synthesized and optimized for clinical development through rigorous pharmacokinetic screening and bioavailability studies .
Chemical Reactions Analysis
KFA-1982 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not explicitly mentioned in the available sources.
Reduction: Reduction reactions may be involved in the conversion of the amidoxime prodrug to its active form.
Substitution: The synthesis of KFA-1982 involves substitution reactions to incorporate functional groups that enhance its pharmacokinetic properties.
Common reagents and conditions used in these reactions include carboxymethoxy groups and amidoxime derivatives. The major products formed from these reactions are the active forms of the compound that exhibit potent factor Xa inhibitory activity .
Scientific Research Applications
KFA-1982 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and optimization of factor Xa inhibitors.
Biology: KFA-1982 is investigated for its effects on the coagulation cascade and its potential to prevent thrombosis.
Medicine: The compound is being developed as an anticoagulant for the treatment and prevention of thromboembolic diseases, such as deep vein thrombosis and pulmonary embolism
Mechanism of Action
KFA-1982 exerts its effects by inhibiting factor Xa, an essential enzyme in the coagulation cascade. By blocking factor Xa, KFA-1982 prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. This mechanism makes it a promising candidate for anticoagulant therapy .
Comparison with Similar Compounds
KFA-1982 is compared with other factor Xa inhibitors, such as rivaroxaban, apixaban, and edoxaban. While these compounds share a similar mechanism of action, KFA-1982 is unique due to its specific synthetic route and pharmacokinetic properties. The incorporation of a carboxymethoxy group and the use of an amidoxime prodrug strategy distinguish KFA-1982 from other inhibitors .
Similar compounds include:
- Rivaroxaban
- Apixaban
- Edoxaban
These compounds are also factor Xa inhibitors but differ in their chemical structures and pharmacokinetic profiles .
Properties
Molecular Formula |
C28H34ClN3O9S2 |
|---|---|
Molecular Weight |
656.2 g/mol |
IUPAC Name |
butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride |
InChI |
InChI=1S/C28H33N3O9S2.ClH/c1-3-4-15-39-27(33)18-40-24-17-20(22-7-5-6-8-25(22)41(2,35)36)10-9-19(24)13-14-30-42(37,38)26-12-11-21(16-23(26)32)28(29)31-34;/h5-12,16-17,30,32,34H,3-4,13-15,18H2,1-2H3,(H2,29,31);1H |
InChI Key |
FAEDCCJGHHOOEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=C(C=CC(=C1)C2=CC=CC=C2S(=O)(=O)C)CCNS(=O)(=O)C3=C(C=C(C=C3)C(=NO)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


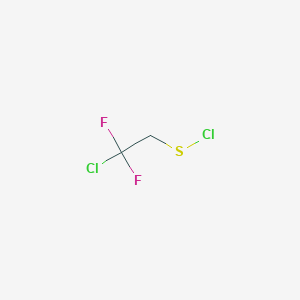
![(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14755643.png)
![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
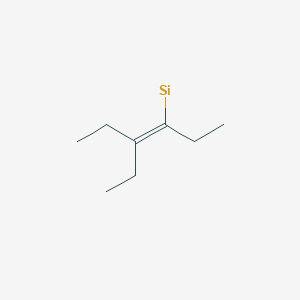
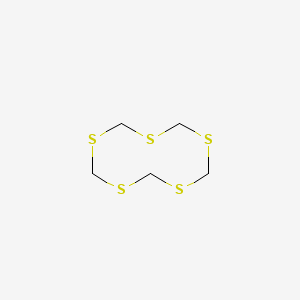
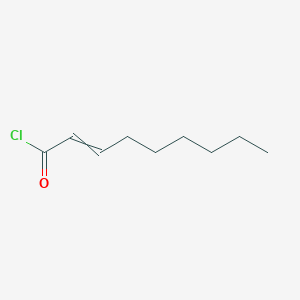


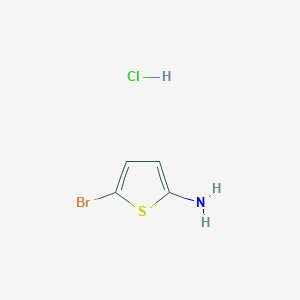

![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)
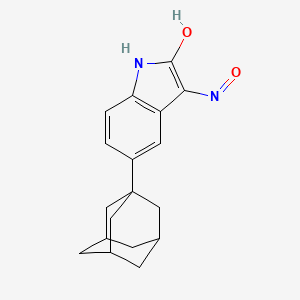
![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
